6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride
Description
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride is a bicyclic amine derivative featuring a unique spirocyclic structure combining a cyclopropane ring fused to a piperidine-like system. Its molecular formula is C₇H₁₁Cl₂N (calculated based on structural analogs in and ), with a molecular weight of approximately 180.08 g/mol. The compound’s spirocyclic core and chloromethyl substituent make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system disorders or antimicrobial agents .
Properties
IUPAC Name |
6-(chloromethyl)-5-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c8-4-6-3-7(1-2-7)5-9-6;/h6,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJAZAOEUHSBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride typically involves the reaction of a suitable azaspiro precursor with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the spiro ring system.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate is often employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for this compound.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation: Formation of epoxides and hydroxylated products.
Reduction: Formation of reduced spirocyclic amines.
Scientific Research Applications
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The spirocyclic structure provides rigidity and specificity in binding to these targets, enhancing its efficacy.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Chloromethyl vs. Ethynyl : The chloromethyl group in the target compound enables nucleophilic substitution reactions, while the ethynyl group in (6S)-6-ethynyl-5-azaspiro[2.4]heptane HCl facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation .
- Fluorine Substitution : The 7,7-difluoro analog () exhibits increased lipophilicity and resistance to oxidative metabolism, making it suitable for CNS-targeting drugs .
- Carboxylic Acid Derivative : The (6S)-carboxylic acid variant () is pivotal in designing protease inhibitors due to its ability to mimic natural peptide substrates .
Physicochemical Data
- Solubility : The hydroxymethyl derivative () has higher aqueous solubility (~15 mg/mL) compared to the chloromethyl analog (<5 mg/mL), attributed to its polar hydroxyl group .
- Thermal Stability : Differential scanning calorimetry (DSC) data for the 7,7-difluoro compound () indicates a melting point of 215–220°C, higher than the chloromethyl variant’s ~190°C, reflecting stronger crystal lattice interactions due to fluorine .
Biological Activity
6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its biological properties. The presence of the chloromethyl group may enhance its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing pathways relevant to neurological and other physiological processes.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
Case Studies and Research Findings
- Anticonvulsant Studies : A study involving related spiro compounds demonstrated significant anticonvulsant activity with a protection index superior to traditional medications like phenytoin . This suggests that this compound might exhibit similar protective effects.
- Enzyme Interaction Studies : Although specific studies on this compound are scarce, related spiro compounds have been shown to interact with various receptors, including nicotinic acetylcholine receptors, which could be relevant for understanding the biological activity of this compound .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | 6-methyl-1-substituted derivatives | Significant protection against seizures |
| Enzyme Inhibition | Various spiro compounds | Potential modulation of metabolic pathways |
Table 2: Comparison of Anticonvulsant Efficacy
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index (PI) |
|---|---|---|---|
| 6-methyl-1-(4-methylsulfonyl) | 12.5 | 310 | 24.8 |
| Phenytoin | N/A | N/A | Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
